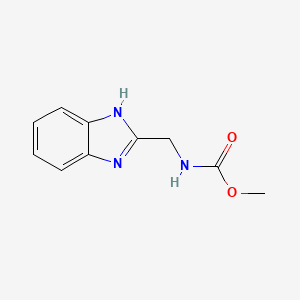
methyl (1H-benzimidazol-2-ylmethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (1H-benzimidazol-2-ylmethyl)carbamate, also known as carbendazim, is a widely used fungicide in agriculture. It belongs to the benzimidazole class of compounds and is known for its broad-spectrum antifungal activity. This compound is effective against a variety of fungal pathogens that affect crops, making it an essential tool in agricultural practices .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1H-benzimidazol-2-ylmethyl)carbamate typically involves the reaction of o-phenylenediamine with methyl chloroformate in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzimidazole ring. The final product is obtained after purification .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions under controlled conditions. The process includes the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction is typically carried out in a batch reactor, followed by purification steps such as crystallization and filtration to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions
Methyl (1H-benzimidazol-2-ylmethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxylated benzimidazole derivatives, amine derivatives, and various substituted benzimidazole compounds .
Aplicaciones Científicas De Investigación
Methyl (1H-benzimidazol-2-ylmethyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of benzimidazole chemistry and its derivatives.
Biology: The compound is studied for its antifungal properties and its effects on fungal cell structures.
Medicine: Research is ongoing into its potential use in treating fungal infections in humans and animals.
Industry: It is used in the formulation of fungicidal products for agricultural use
Mecanismo De Acción
The mechanism of action of methyl (1H-benzimidazol-2-ylmethyl)carbamate involves the inhibition of microtubule formation in fungal cells. This disruption of microtubules interferes with cell division, ultimately leading to the death of the fungal cells. The compound binds to the colchicine binding site on tubulin, preventing the polymerization of microtubules .
Comparación Con Compuestos Similares
Similar Compounds
Benomyl: Another benzimidazole fungicide with similar antifungal properties.
Thiabendazole: Used as an anthelmintic and fungicide.
Albendazole: Primarily used as an anthelmintic but also has antifungal properties.
Thiophanate-methyl: A fungicide that metabolizes into carbendazim in plants.
Uniqueness
Methyl (1H-benzimidazol-2-ylmethyl)carbamate is unique due to its broad-spectrum antifungal activity and its ability to inhibit microtubule formation. This makes it highly effective against a wide range of fungal pathogens, providing a versatile tool for both agricultural and medical applications .
Propiedades
Número CAS |
74126-99-1 |
|---|---|
Fórmula molecular |
C10H11N3O2 |
Peso molecular |
205.21 g/mol |
Nombre IUPAC |
methyl N-(1H-benzimidazol-2-ylmethyl)carbamate |
InChI |
InChI=1S/C10H11N3O2/c1-15-10(14)11-6-9-12-7-4-2-3-5-8(7)13-9/h2-5H,6H2,1H3,(H,11,14)(H,12,13) |
Clave InChI |
JFJSUKPELQCQHU-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)NCC1=NC2=CC=CC=C2N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(4-nitrophenyl)sulfinylphenyl]acetamide](/img/structure/B14000688.png)

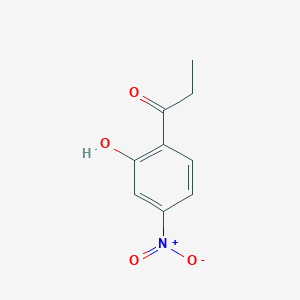
![[3-[6-(3-Methylsulfonyloxypropanoylamino)hexylamino]-3-oxopropyl] methanesulfonate](/img/structure/B14000704.png)
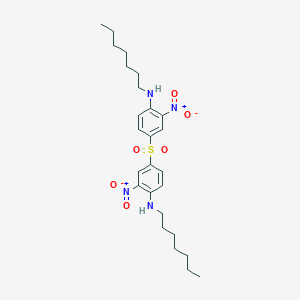
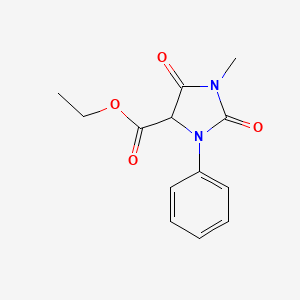

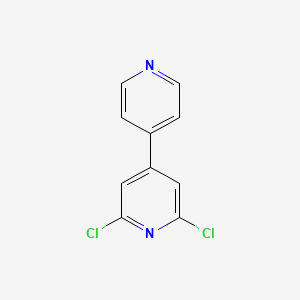
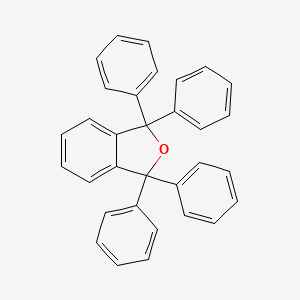
![2-[[2-(7H-purine-6-carbonylamino)acetyl]amino]acetic Acid](/img/structure/B14000718.png)
![3-(5-Amino-7-chlorotriazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol](/img/structure/B14000724.png)

![5-Amino-4-hydroxy[2,2'-bifuran]-3(2H)-one](/img/structure/B14000732.png)
![3,5-Dimethyl-4-[(2-nitrophenyl)methylidene]-4H-pyrazole](/img/structure/B14000740.png)
